molecular formula C20H23FN2O2 B2637591 2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide CAS No. 952993-41-8

2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Cat. No.: B2637591
CAS No.: 952993-41-8
M. Wt: 342.414
InChI Key: QABDTZCBILRZFE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a pyrrolidinyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Coupling with Pyrrolidinyl Phenethylamine: The intermediate is then coupled with 4-(pyrrolidin-1-yl)phenethylamine under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Formation of the Acetamide:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity, while the pyrrolidinyl and acetamide groups contribute to the overall pharmacokinetic properties. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
  • 2-(4-methylphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-5-9-19(10-6-17)25-15-20(24)22-12-11-16-3-7-18(8-4-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABDTZCBILRZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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